molecular formula C18H12BrN B1632527 4-Bromo-9-phenyl-9h-carbazole CAS No. 1097884-37-1

4-Bromo-9-phenyl-9h-carbazole

Cat. No.: B1632527
CAS No.: 1097884-37-1
M. Wt: 322.2 g/mol
InChI Key: OLLJKISFWSJGID-UHFFFAOYSA-N
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Description

4-Bromo-9-phenyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability. This compound is particularly interesting due to its structural properties, which include a bromine atom attached to the phenyl ring and a phenyl group attached to the nitrogen atom of the carbazole moiety .

Mechanism of Action

Target of Action

It’s known that carbazole derivatives are often used in the synthesis of organic light-emitting diodes (oleds) , suggesting that their targets could be related to light emission processes in these devices.

Mode of Action

Given its use in oleds , it can be inferred that it may interact with other components in the device to facilitate light emission

Biochemical Pathways

In the context of oleds, it likely plays a role in the electron transfer processes that lead to light emission .

Result of Action

The result of the action of 4-Bromo-9-phenyl-9h-carbazole is likely related to its role in OLEDs . It may contribute to the light emission properties of these devices.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, in the context of OLEDs, factors such as temperature, humidity, and the presence of other materials in the device could potentially impact its efficacy and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9-phenyl-9H-carbazole typically involves a palladium-catalyzed reaction. One common method includes the reaction of 4-bromoaniline with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide. The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar palladium-catalyzed cross-coupling reactions, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-9-phenyl-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carbazole moiety can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-9-phenyl-9H-carbazole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-Bromo-9-phenyl-9H-carbazole can be compared with other similar compounds, such as:

    9-Phenyl-9H-carbazole: Lacks the bromine atom, which can affect its reactivity and applications.

    4-Nitro-9-phenyl-9H-carbazole: Contains a nitro group instead of a bromine atom, leading to different chemical properties and reactivity.

    2-Bromo-9-phenyl-9H-carbazole:

These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly impact its chemical behavior and applications.

Properties

IUPAC Name

4-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-15-10-6-12-17-18(15)14-9-4-5-11-16(14)20(17)13-7-2-1-3-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLJKISFWSJGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097884-37-1
Record name 4-Bromo-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 4.37 mmol (4.00 g) Pd2dba3, (dba=dibenzoylacetone), 6.55 mmol (3.63 g) dppf (dppf=diphenylphosphine ferrocene), and 400 ml dry toluene. Using a magnetic stir bar and hot plate, the mixture was stirred for 15 minutes under argon. Then 436 mmol (48.92 g) sodium t-butoxide was added against counter flow of argon and the reaction was stirred another 30 minutes. Then 291 mmol (48.66 g) carbazole with 873 mmol (205.96 g) 1,4-dibromobenzene were added and the reaction was heated to 100° C. for 16 hours. The reaction progress was followed by TLC until no carbazole could be detected. At end of reaction, the reaction mixture was taken up into water/ether (2:1). The mixture was then washed with water until the organic layer was colorless, then the solution was concentrated. The residue was dissolved in a mixture of toluene/hexane and passed through a short column of silica gel. The solvent was then removed from the column filtrate which yielded the product.
Quantity
48.92 g
Type
reactant
Reaction Step One
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48.66 g
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reactant
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205.96 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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400 mL
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reactant
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Quantity
4 g
Type
catalyst
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Quantity
0 (± 1) mol
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catalyst
Reaction Step Four
Name
water ether
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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